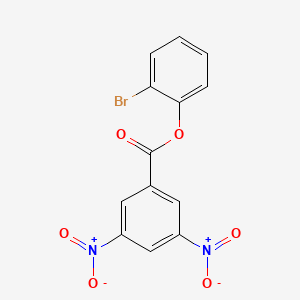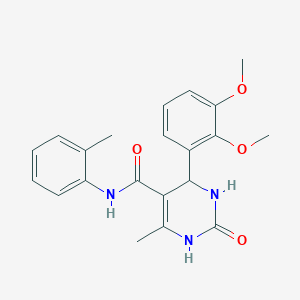![molecular formula C18H18BrN3O2 B4999788 ethyl [3-(3-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]acetate](/img/structure/B4999788.png)
ethyl [3-(3-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl [3-(3-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrazolo[1,5-a]pyrimidine derivative, which is a class of compounds that has shown promising results in drug discovery and development.
Mécanisme D'action
The mechanism of action of ethyl [3-(3-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]acetate is not fully understood. However, it has been reported to exhibit inhibitory activity against certain enzymes, including cyclin-dependent kinases (CDKs) and dipeptidyl peptidase-4 (DPP-4). CDKs are involved in cell cycle regulation, and their inhibition has been explored as a potential strategy for cancer treatment. DPP-4 is an enzyme involved in glucose metabolism and has been targeted for the treatment of type 2 diabetes.
Biochemical and Physiological Effects
This compound has been reported to exhibit various biochemical and physiological effects. Some of these effects include:
1. Anticancer activity: this compound has been shown to exhibit anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells.
2. Anti-inflammatory activity: this compound has been reported to exhibit anti-inflammatory activity in vitro and in vivo.
3. Antiviral activity: this compound has been shown to exhibit antiviral activity against human immunodeficiency virus (HIV) and hepatitis C virus (HCV).
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl [3-(3-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]acetate has several advantages and limitations for lab experiments. Some of these include:
Advantages:
1. High potency: this compound has been reported to exhibit high potency against various biological targets.
2. Versatile: this compound has been used in various scientific research fields, including drug discovery and development, biochemical and pharmacological studies, and material science.
Limitations:
1. Limited availability: this compound is a relatively new compound, and its availability may be limited.
2. Expensive: The synthesis of this compound is a complex process that requires specialized equipment and reagents, making it an expensive compound to produce.
Orientations Futures
There are several future directions for the research on ethyl [3-(3-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]acetate. Some of these include:
1. Further exploration of its mechanism of action: The mechanism of action of this compound is not fully understood, and further studies are needed to elucidate its mode of action.
2. Optimization of its pharmacological properties: this compound has shown promising results in various biological assays, and further optimization of its pharmacological properties may lead to the development of novel therapeutic agents.
3. Evaluation of its toxicity and safety: The toxicity and safety of this compound need to be evaluated before it can be considered for clinical use.
Conclusion
This compound is a promising compound that has shown potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound and to develop novel therapeutic agents based on its structure and properties.
Méthodes De Synthèse
The synthesis of ethyl [3-(3-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]acetate involves the reaction of 3-(3-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid with ethyl acetate in the presence of a suitable coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out under reflux conditions in an appropriate solvent such as dichloromethane or tetrahydrofuran (THF). The resulting product is purified by column chromatography to obtain the final compound.
Applications De Recherche Scientifique
Ethyl [3-(3-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]acetate has been extensively studied for its potential applications in various scientific research fields. Some of the areas where this compound has shown promising results include:
1. Drug discovery and development: Pyrazolo[1,5-a]pyrimidine derivatives have been reported to exhibit a wide range of biological activities, including anticancer, antiviral, anti-inflammatory, and analgesic activities. This compound has been evaluated for its potential as a lead compound in drug discovery and development.
2. Biochemical and pharmacological studies: this compound has been used in various biochemical and pharmacological studies to investigate its mechanism of action and biological effects.
3. Material science: Pyrazolo[1,5-a]pyrimidine derivatives have also been investigated for their potential applications in material science, including their use as organic semiconductors and dyes.
Propriétés
IUPAC Name |
ethyl 2-[3-(3-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O2/c1-4-24-17(23)9-15-11(2)21-18-16(10-20-22(18)12(15)3)13-6-5-7-14(19)8-13/h5-8,10H,4,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTIXPBJNKWKBPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(N2C(=C(C=N2)C3=CC(=CC=C3)Br)N=C1C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N'-[(4-bromophenyl)methylene]bisacrylamide](/img/structure/B4999713.png)
![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-5-bromo-2-methoxybenzamide](/img/structure/B4999721.png)
![N~2~-[(2,5-dimethylphenyl)sulfonyl]-N~1~-(2-hydroxyphenyl)-N~2~-methylglycinamide](/img/structure/B4999727.png)
![N-[(1-cyclopentyl-3-pyrrolidinyl)methyl]-N'-(4-methylbenzyl)urea](/img/structure/B4999734.png)
![1-[4-(2-fluorophenyl)-6-hydroxy-3,6-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-yl]ethanone](/img/structure/B4999736.png)
![4-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}morpholine](/img/structure/B4999737.png)
![1-{N-(2,5-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxamide](/img/structure/B4999739.png)
![3-(3-methyl-1H-pyrazol-1-yl)-N-[(1-phenylcyclopentyl)methyl]propanamide](/img/structure/B4999748.png)
![5-{5-bromo-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4999750.png)

![3-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B4999765.png)
![tetraethyl 5,5'-[(1,2-dioxo-1,2-ethanediyl)diimino]bis(3-methyl-2,4-thiophenedicarboxylate)](/img/structure/B4999772.png)
![N'-cyclopropyl-N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4999785.png)
